N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- A thioether linkage (-S-) connecting the triazolo-pyridazine moiety to a 2-oxoethyl group.
- A 5-chloro-2-methoxyphenyl substituent attached via an amide bond.
- A 4-methylbenzamide group at the terminal ethyl chain.
While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve coupling reactions using cesium carbonate and dry DMF () or carbodiimide-mediated amidation (). Characterization methods (¹H NMR, IR, mass spectrometry) align with standard protocols for heterocyclic derivatives .
Properties
IUPAC Name |
N-[2-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3S/c1-15-3-5-16(6-4-15)24(33)26-12-11-21-29-28-20-9-10-23(30-31(20)21)35-14-22(32)27-18-13-17(25)7-8-19(18)34-2/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFKOKJSYEZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Triazole ring : Known for diverse pharmacological activities.
- Pyridazine moiety : Enhances interaction with biological targets.
- Chloro and methoxy substitutions : Influence lipophilicity and binding affinity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the triazolo derivatives have been highlighted for their ability to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy. In a study examining structural optimization of triazoloquinazolinones, it was found that certain derivatives displayed IC50 values in the low micromolar range against Plk1, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The compound's structure suggests potential inhibition of various enzymes. The pyridazine ring has been associated with phosphodiesterase (PDE) inhibition and modulation of calcium sensitivity in cardiac proteins. These interactions can lead to vasodilatory effects and improved cardiac function .
Case Studies
- Cell Viability Assays : In vitro studies have shown that derivatives of triazolo compounds can induce mitotic arrest in cancer cell lines. For example, a derivative with a similar scaffold demonstrated significant antiproliferative effects in HeLa cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the phenyl ring significantly affect the binding affinity and biological activity. Substituents such as alkyl and aryl groups were systematically varied to optimize potency against Plk1 .
Table 1: Inhibitory Activity of Triazolo Derivatives
| Compound ID | Structure Type | IC50 (µM) | Target |
|---|---|---|---|
| 4 | Triazolo | 4.4 | Plk1 |
| 5 | Triazolo | 3.0 | Plk1 |
| 6 | Prodrug | Not active | Plk1 |
Table 2: Biological Activities of Related Compounds
Scientific Research Applications
The compound N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by relevant data and case studies.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 396.92 g/mol.
Structural Characteristics
The compound features a triazole ring and a pyridazine moiety, which are significant in enhancing biological activity. The presence of a chloro group and methoxy substituent on the phenyl ring may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit promising anticancer properties. For instance, derivatives of triazoles have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that similar structures could induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar activity due to its structural analogies .
Antimicrobial Properties
The presence of the thioether group in the compound may enhance its antimicrobial activity. Studies have shown that thioether-containing compounds can exhibit significant antibacterial and antifungal activities. The compound's potential as an antimicrobial agent could be explored further through in vitro and in vivo studies .
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, certain triazole derivatives have been found to act as inhibitors of enzymes related to cancer metabolism. This compound could be evaluated for its enzyme inhibition potential against targets such as kinases or proteases involved in tumor progression .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Triazole Derivatives | |
| Antimicrobial | Thioether Compounds | |
| Enzyme Inhibition | Kinase Inhibitors |
Case Study 1: Antitumor Activity of Triazole Derivatives
A study conducted on a series of triazole derivatives demonstrated their efficacy in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways. Given the structural similarities, this compound warrants investigation for similar effects.
Case Study 2: Antimicrobial Efficacy of Thioether Compounds
Research focusing on thioether compounds highlighted their broad-spectrum antimicrobial properties against various pathogens. The study emphasized the importance of structural modifications in enhancing activity. This suggests that systematic modifications of this compound could lead to increased antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The triazolo-pyridazine core distinguishes this compound from related derivatives:
Key Observations :
- The triazolo-pyridazine core may offer unique electronic properties compared to triazolo-pyridine () or thieno-pyrimidine (), influencing target binding or metabolic stability.
- Substituents like trifluoropropoxy () enhance lipophilicity, whereas methylbenzamide in the target compound balances hydrophobicity for membrane permeability .
Substituent Effects on Activity
Amide and Thioether Linkages
- The 2-oxoethyl thioether in the target compound is structurally analogous to thioacetamide-quinazolinone derivatives (), which exhibit antimicrobial properties. However, the triazolo-pyridazine core may confer distinct selectivity.
Methylbenzamide Terminal Group
Physicochemical and Electrochemical Properties
- The flexibility of substituents (e.g., ethyl chain in the target compound) may enhance conformational adaptability for target engagement, as seen in fulleropyrrolidines ().
- Chloro and methoxy groups could lower the compound’s electron-accepting capacity compared to trifluoromethyl derivatives (), affecting redox-dependent interactions .
Research Findings and Implications
- Structural similarity metrics () would prioritize analogs with matched pharmacophores for biological testing .
- Antimicrobial Potential: While thieno-pyrimidine derivatives () show antimicrobial activity, the target compound’s thioether and amide groups suggest possible efficacy against bacterial targets, though empirical validation is needed .
- Toxicity Considerations : Chlorinated aryl groups (target compound) may raise toxicity concerns akin to heterocyclic amines (), necessitating mutagenicity assays .
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step heterocyclization reactions. For example, intermediate thioamide derivatives may form co-crystals with acetamide analogs, as observed in similar triazolopyridazine systems. Characterization relies on IR spectroscopy (amide C=O stretching at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (FAB-MS for molecular ion confirmation). X-ray diffraction is critical for resolving co-crystal structures when isolation of intermediates fails .
Q. How is the purity of the compound validated during synthesis?
Purity is assessed via TLC (e.g., Silufol UV-254 plates with chloroform:acetone 3:1 eluent) and quantified using HPLC with UV detection (λ = 254 nm). Advanced validation employs hyphenated techniques like LC-MS to detect trace impurities, particularly residual sulfonic acid from cyclization steps .
Intermediate Research Questions
Q. What methodologies optimize reaction conditions for heterocyclization steps?
Design of Experiments (DoE) is used to optimize parameters such as temperature (e.g., 293–298 K for acid-catalyzed cyclization), solvent polarity, and stoichiometry. For example, concentrated sulfuric acid at 24-hour reaction times achieves >95% yield in forming triazolo-pyridazine cores. Flow chemistry systems can enhance reproducibility in exothermic steps .
Q. How are non-covalent interactions analyzed in the crystal structure?
X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds between amide NH and thioether S atoms) and π-stacking of aromatic rings. Computational tools like Hirshfeld surface analysis quantify interaction contributions, aiding in understanding packing efficiency and stability .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during intermediate isolation?
Contradictions often arise from co-crystallization or dynamic equilibria. For example, failed isolation of thioacetamide intermediates may require variable-temperature NMR to detect transient species. Alternatively, synchrotron XRD can resolve overlapping diffraction patterns in co-crystals .
Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?
SAR studies use substituent scanning :
- Electron-withdrawing groups (e.g., Cl at 5-chloro-2-methoxyphenyl) enhance metabolic stability.
- Methylbenzamide moieties improve lipophilicity (logP ~2.8), critical for blood-brain barrier penetration. Biological assays (e.g., antimicrobial MIC tests) correlate substitutions with activity, guided by molecular docking to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. How to design assays for evaluating apoptosis-inducing activity?
Use caspase-3/7 activation assays in live cells (e.g., HeLa or Jurkat lines) with fluorogenic substrates (e.g., DEVD-AMC). Dose-response curves (IC₅₀) are validated via flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis. Positive controls include staurosporine .
Advanced Methodological Challenges
Q. How to address low yields in thioether linkage formation?
Low yields (e.g., <50%) may result from competing oxidation to sulfones. Mitigation strategies:
Q. What computational tools predict metabolic liabilities?
ADMET Predictors (e.g., SwissADME) identify vulnerable sites (e.g., methoxy demethylation). CYP450 inhibition assays (e.g., CYP3A4) validate predictions. For in vivo studies, radiolabeled analogs (¹⁴C at the benzamide carbonyl) track hepatic clearance .
Q. How to validate target engagement in complex biological matrices?
Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases). SPR (Surface Plasmon Resonance) quantifies binding affinity (KD), while CRISPR-Cas9 knockout models establish phenotypic dependency on the target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
